molecular formula C9H10N6OS2 B5887290 N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5887290
M. Wt: 282.4 g/mol
InChI Key: DIKJOJLIYZHJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-242 selectively inhibits N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This results in the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. TAK-242 does not affect other TLRs or other inflammatory signaling pathways, making it a selective inhibitor of this compound signaling.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in response to this compound activation. TAK-242 has also been shown to reduce the infiltration of immune cells, such as neutrophils and macrophages, into inflamed tissues. In addition, TAK-242 has been shown to improve endothelial function and reduce oxidative stress in preclinical models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

TAK-242 has several advantages as a research tool. It is a selective inhibitor of N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling and does not affect other TLRs or other inflammatory signaling pathways. It has been extensively studied in preclinical models and has been shown to have anti-inflammatory and immunomodulatory effects in various diseases. However, there are also some limitations to using TAK-242 in lab experiments. It has a low solubility in water and requires the use of organic solvents, which can affect the stability and reproducibility of experiments. In addition, TAK-242 has a relatively short half-life in vivo, which can limit its effectiveness in some disease models.

Future Directions

There are several future directions for the study of TAK-242. One area of research is the development of new N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the study of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, for the treatment of infectious and inflammatory diseases. In addition, there is a need for further studies to elucidate the mechanisms of action of TAK-242 and its effects on other signaling pathways and cell types. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-242 in humans.

Synthesis Methods

The synthesis of TAK-242 involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-ethyl-5-nitroimidazole with thiophene-2-carboxylic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with carbon disulfide and sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chloro-N-(4-methylphenyl)acetamide to form TAK-242. The overall yield of this process is around 10%.

Scientific Research Applications

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling. TAK-242 has been studied in preclinical models of sepsis, acute lung injury, ischemia-reperfusion injury, and neuroinflammation. In these studies, TAK-242 has been shown to improve survival, reduce organ damage, and attenuate inflammatory responses.

properties

IUPAC Name

N-[(2-ethyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6OS2/c1-2-15-13-8(12-14-15)11-9(17)10-7(16)6-4-3-5-18-6/h3-5H,2H2,1H3,(H2,10,11,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJOJLIYZHJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.